(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoic acid
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Overview
Description
The compound (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoic acid is a complex peptide with multiple amino acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of peptide bonds. The process typically starts with the protection of amino groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or uronium salts. After the coupling reactions, the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of such complex peptides often employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. SPPS is advantageous due to its efficiency and ability to automate the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can target the disulfide bonds, converting them back to sulfanyl groups.
Substitution: The amino groups can participate in substitution reactions, forming new amide bonds with various acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) in the presence of a base.
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with new amide bonds.
Scientific Research Applications
This compound has significant applications in various scientific fields:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Serves as a substrate for enzymatic studies and protein interaction assays.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The multiple amino acid residues allow for diverse binding interactions, influencing various biological pathways. The exact mechanism depends on the specific context and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoic acid
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool for research and potential therapeutic applications.
Properties
CAS No. |
223596-96-1 |
---|---|
Molecular Formula |
C83H135N21O17S |
Molecular Weight |
1731.2 g/mol |
IUPAC Name |
6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C83H135N21O17S/c1-49(2)43-63(74(112)96-61(20-8-13-39-87)81(119)104-42-16-23-69(104)80(118)102-64(44-50(3)4)75(113)103-68(48-122)79(117)95-59(19-7-12-38-86)71(109)97-62(82(120)121)21-9-14-40-88)98-77(115)67(47-53-28-34-56(107)35-29-53)101-78(116)66(46-52-26-32-55(106)33-27-52)100-73(111)60(22-15-41-92-83(90)91)94-76(114)65(45-51-24-30-54(105)31-25-51)99-72(110)58(18-6-11-37-85)93-70(108)57(89)17-5-10-36-84/h24-35,49-50,57-69,105-107,122H,5-23,36-48,84-89H2,1-4H3,(H,93,108)(H,94,114)(H,95,117)(H,96,112)(H,97,109)(H,98,115)(H,99,110)(H,100,111)(H,101,116)(H,102,118)(H,103,113)(H,120,121)(H4,90,91,92) |
InChI Key |
CQGKQEJRXHCYQY-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Pictograms |
Irritant |
sequence |
KKYRYYLKPLCKK |
Origin of Product |
United States |
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